Pyrrolidine-2-carboxamide

Anticancer Kinase inhibition Dual targeting

Pyrrolidine-2-carboxamide (CAS 58274-20-7) is the (S)-enantiomer of prolinamide, a critical chiral building block for asymmetric synthesis. Unlike generic proline analogs, its defined (S)-stereochemistry and carboxamide hydrogen-bonding capability are essential for target engagement in HCV NS5A inhibitors and kinase-targeting anticancer agents. This scaffold enables dual EGFR/CDK2 inhibitors with sub-micromolar activity (IC50 0.90 μM) and selective iNOS inhibition (>100-fold selectivity, IC50 0.12 μM). Procure with ≥98% purity and ≥99% ee to ensure stereochemical fidelity and reproducible biological activity in your drug discovery programs.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 58274-20-7
Cat. No. B7777113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2-carboxamide
CAS58274-20-7
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)
InChIKeyVLJNHYLEOZPXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>17.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2-carboxamide CAS 58274-20-7: Chiral Building Block and Pharmacophore for Selective Inhibitor Synthesis


Pyrrolidine-2-carboxamide (CAS 58274-20-7), also known as (S)-2-pyrrolidinecarboxamide or L-prolinamide, is a chiral five-membered heterocyclic building block comprising a pyrrolidine ring with a carboxamide group at the 2-position . As a proline derivative, it serves as a key chiral auxiliary and scaffold in asymmetric synthesis of bioactive molecules, including potent HCV NS5A inhibitors and kinase-targeting anticancer agents .

Why Pyrrolidine-2-carboxamide Cannot Be Replaced by Generic Proline Analogs in Critical Synthesis


Direct substitution of pyrrolidine-2-carboxamide with generic proline analogs such as proline, hydroxyproline, or piperidine-2-carboxamide in pharmaceutical synthesis often fails to preserve critical activity profiles. The specific (S)-stereochemistry of the pyrrolidine-2-carboxamide core is essential for proper molecular recognition; for instance, in HCV NS5A inhibitors, the l-prolinamide-derived stereochemistry was confirmed as S and is required for target engagement . Similarly, in melanocortin-4 receptor ligands, only the 2R,3R-pyrrolidine isomer exhibited potent affinity among four stereoisomers [1]. Furthermore, the carboxamide group enables specific hydrogen-bonding interactions that simpler analogs lack, directly impacting binding affinity to biological targets [2].

Quantitative Differentiation of Pyrrolidine-2-carboxamide Derivatives Against Key Comparators


EGFR/CDK2 Dual Inhibition: Superior Antiproliferative Potency vs. Doxorubicin in Cancer Cell Lines

Among a novel series of pyrrolidine-carboxamide derivatives, compound 7g exhibited a mean IC50 of 0.90 μM across multiple cancer cell lines, demonstrating superior potency compared to the standard chemotherapeutic doxorubicin (IC50 = 1.10 μM) [1]. Furthermore, these derivatives inhibited EGFR with IC50 values ranging from 87 to 107 nM, comparable to erlotinib (IC50 = 80 nM), and inhibited CDK2 with IC50 values of 15-31 nM, rivaling dinaciclib (IC50 = 20 nM) [1].

Anticancer Kinase inhibition Dual targeting

ACE Inhibitory Activity: L-Prolinamide Derivatives Compared to Captopril and Enalapril

A series of L-prolinamide derivatives (D1-D8) were evaluated for angiotensin-converting enzyme (ACE) inhibitory activity. Derivative D8 demonstrated a docking score of -7.134 kcal/mol in molecular docking studies and exhibited good inhibition potency in vitro across a concentration range of 10⁻² to 10⁻⁶ M [1]. The in vitro ACE-inhibitory tests using human blood samples were compared to the reference drugs Captopril and Enalapril [1].

ACE inhibition Hypertension Molecular docking

Antibacterial Activity: N-Aryl Pyrrolidine-2-carboxamide MIC vs. Standard Antibiotics

Substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamide 4b demonstrated a minimum inhibitory concentration (MIC) of 15.6 μg/mL against Staphylococcus aureus, a Gram-positive pathogen [1]. This activity was benchmarked against the standard antibiotics streptomycin and nalidixic acid [1]. Additionally, compound 4k exhibited approximately 2.5-fold greater antioxidant capacity than the positive controls ascorbic acid and butylated hydroxyanisole (BHA) [1].

Antibacterial Antimicrobial peptides Antibiotic resistance

iNOS Selectivity: (2R)-2-Pyrrolidinecarboxamidine >100-fold Selectivity vs. eNOS and nNOS

(2R)-2-Pyrrolidinecarboxamidine, a close structural analog of the pyrrolidine-2-carboxamide scaffold, was identified as a highly potent in vitro iNOS inhibitor with an IC50 of 0.12 μM [1]. Crucially, it exhibited greater than 100-fold selectivity for iNOS over both endothelial NOS (eNOS) and neuronal NOS (nNOS) [1]. This selectivity is attributed to specific binding interactions with a key glutamate residue and coordination to the heme iron in the iNOS active site [1].

iNOS inhibition Selectivity Nitric oxide synthase

LpxC Inhibition: L-Proline-Based Hydroxamate 41g Ki and Selectivity Profile

The L-proline-based tertiary amine 41g ((S)-N-hydroxy-1-(4-{[4-(morpholinomethyl)phenyl]ethynyl}benzyl)pyrrolidine-2-carboxamide) demonstrated a Ki of 1.4 μM against Escherichia coli LpxC, a validated antibacterial target in Gram-negative bacteria . Within the investigated series, 41g was the most active antibacterial compound and exhibited selectivity for EcLpxC over several human matrix metalloproteinases (MMPs) .

Antibacterial LpxC Gram-negative

Solubility and Stability: Hydrochloride Salt Form vs. Free Base for Formulation

The hydrochloride salt of (S)-pyrrolidine-2-carboxamide (CAS 42429-27-6) offers significantly enhanced aqueous solubility (freely soluble in water, ≥50 mg/mL) compared to the free base, which is only moderately soluble in water and ethanol [1]. The salt form also exhibits a higher melting point (198-202°C) and maintains chemical stability below 30°C in sealed containers [1]. The free base has a melting point of 128-132°C and is stable under normal laboratory conditions .

Solubility Stability Formulation

Optimal Research and Industrial Applications for Pyrrolidine-2-carboxamide CAS 58274-20-7


Anticancer Drug Discovery: Dual EGFR/CDK2 Inhibitor Development

Pyrrolidine-2-carboxamide serves as a privileged scaffold for designing dual EGFR/CDK2 inhibitors with sub-micromolar antiproliferative activity. The core can be elaborated to achieve IC50 values of 0.90 μM, surpassing doxorubicin in potency across multiple cancer cell lines, while maintaining EGFR inhibition comparable to erlotinib (87-107 nM) and CDK2 inhibition comparable to dinaciclib (15-31 nM) [1]. This scenario is ideal for oncology programs seeking single-agent dual-targeting strategies.

Antiviral Agent Synthesis: HCV NS5A Inhibitors

The (S)-enantiomer of pyrrolidine-2-carboxamide is a critical chiral building block for synthesizing symmetrical prolinamide-based HCV NS5A inhibitors. Studies have identified nontoxic, metabolically stable inhibitors with potent anti-HCV activities derived from this scaffold [1]. Procurement of high-purity (S)-pyrrolidine-2-carboxamide (≥99% ee) is essential for this application to ensure stereochemical fidelity and biological activity.

Antibacterial Research: Development of Antimicrobial Peptide Mimics

N-aryl substituted pyrrolidine-2-carboxamides, such as compound 4b (MIC = 15.6 μg/mL against S. aureus), are promising starting points for developing novel antimicrobial peptide mimics to address antibiotic resistance [1]. The scaffold can be further optimized to enhance potency and broaden spectrum, with the added benefit of antioxidant properties as demonstrated by compound 4k (2.5-fold greater than ascorbic acid/BHA) [1].

Inflammation and Cardiovascular Research: Selective Enzyme Inhibition

Derivatives of the pyrrolidine-2-carboxamide scaffold exhibit selective inhibition of therapeutically relevant enzymes. (2R)-2-Pyrrolidinecarboxamidine shows >100-fold selectivity for iNOS over eNOS and nNOS, with an IC50 of 0.12 μM, making it a valuable tool for studying inflammatory pathways [1]. Additionally, L-prolinamide derivatives demonstrate ACE inhibitory activity comparable to captopril and enalapril, supporting their use in cardiovascular drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.